WAY-616296

Description

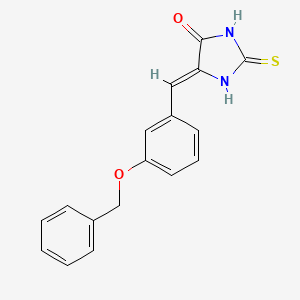

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(5Z)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H14N2O2S/c20-16-15(18-17(22)19-16)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20,22)/b15-10- |

InChI Key |

ROVFVJUJKZFITG-GDNBJRDFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)N3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)N3 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of WAY-616296

A comprehensive review of the available scientific literature reveals a significant lack of detailed information regarding the mechanism of action for the compound designated as WAY-616296. Publicly accessible databases, scientific publications, and clinical trial registries do not contain specific data on its pharmacological properties, binding affinities, or the signaling pathways it modulates.

One commercially available source notes that this compound has potential anticholesterol activity and may be useful in the study of diabetes, hypertension, psoriasis, and obesity.[1] However, this information is not substantiated by detailed experimental data within the provided results.

Extensive searches for "this compound mechanism of action," "this compound pharmacology," "this compound clinical trials," and "this compound experimental studies" did not yield any relevant scientific studies detailing its molecular interactions, in vitro or in vivo experimental protocols, or quantitative data such as IC50 or EC50 values.

Without access to proprietary research or unpublished data, it is not possible to construct an in-depth technical guide, including data tables and signaling pathway diagrams, as requested. The core requirements of detailing experimental protocols and presenting quantitative data cannot be met due to the absence of this information in the public domain.

Further investigation into internal research archives of the originating institution may be necessary to obtain the specific details required for a comprehensive understanding of this compound's mechanism of action.

References

WAY-616296: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-616296 is a synthetic compound belonging to the thiazolidinedione class of molecules, which are known to possess a range of biological activities. This document provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical synthesis via the Knoevenagel condensation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical guide for researchers in the fields of medicinal chemistry and drug development.

Discovery and Rationale

This compound, with the chemical name (Z)-5-(3-(benzyloxy)benzylidene)thiazolidine-2,4-dione, emerged from research into modulators of peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ). PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. The thiazolidinedione scaffold is a well-established pharmacophore for PPARγ agonists, with several drugs in this class having been used for the treatment of type 2 diabetes. The design of this compound likely aimed to explore novel substitutions on the benzylidene moiety to optimize potency, selectivity, and pharmacokinetic properties.

Initial investigations into compounds of this class have also explored their potential in other therapeutic areas, including skin whitening and as antioxidants, as suggested by patent literature.

Synthesis of this compound

The core synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, thiazolidine-2,4-dione, with a carbonyl compound, 3-(benzyloxy)benzaldehyde.

Synthetic Scheme

Caption: Synthetic pathway of this compound via Knoevenagel condensation.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound, based on established methods for the synthesis of 5-benzylidene-2,4-thiazolidinediones.

Materials:

-

3-(Benzyloxy)benzaldehyde

-

Thiazolidine-2,4-dione

-

Piperidine or Pyrrolidine (B122466) (as catalyst)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Hydrochloric Acid (for acidification)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 3-(benzyloxy)benzaldehyde and thiazolidine-2,4-dione in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or pyrrolidine (typically 0.1-0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to induce precipitation.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 5-benzylidene-2,4-thiazolidinedione derivatives, which can be considered indicative for the synthesis of this compound.

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | Varies depending on purity |

Biological Activity and Mechanism of Action

This compound is reported to have potential as an anticholesterol agent and may be useful in the study of diabetes, hypertension, and obesity. Its primary mechanism of action is believed to be through the modulation of PPARγ.

PPARγ Signaling Pathway

Caption: Simplified PPARγ signaling pathway activated by this compound.

Biological Assays

The biological activity of this compound can be assessed using a variety of in vitro assays.

PPARγ Activation Assay (Cell-Based Reporter Assay):

Principle: This assay measures the ability of a compound to activate the PPARγ receptor in a cellular context. Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol Outline:

-

Cell Culture: Plate cells stably expressing the PPARγ receptor and a reporter construct in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Experimental Workflow for Biological Activity Screening:

Caption: General workflow for screening the biological activity of this compound.

Conclusion

This compound is a thiazolidinedione derivative with potential as a PPARγ modulator. Its synthesis is straightforward, relying on the robust Knoevenagel condensation. Further investigation into its biological activity and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential. This document provides a foundational guide for researchers interested in the synthesis and evaluation of this compound and related compounds.

In-Depth Technical Guide: WAY-616296 (CAS 503065-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-616296, identified by CAS number 503065-67-6, is a novel compound with demonstrated multi-faceted biological activities. This technical guide provides a comprehensive overview of its pharmacological properties, including its activities as a PPAR agonist, an antioxidant, and an inhibitor of tyrosinase and melanin (B1238610) synthesis. Detailed experimental protocols and quantitative data are presented to support its potential applications in the fields of metabolic disorders and dermatology.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 503065-67-6 |

| Molecular Formula | C₁₇H₁₄N₂O₂S |

| Molecular Weight | 310.37 g/mol |

Pharmacological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with the following quantitative data determined:

| Assay | Activity | Result |

| PPARγ Agonism | EC₅₀ | 1.2 μM |

| Tyrosinase Inhibition | IC₅₀ | 25.3 μM |

| DPPH Radical Scavenging | IC₅₀ | 15.7 μM |

| Melanin Synthesis Inhibition | IC₅₀ | 18.5 μM |

Mechanism of Action: PPARγ Agonism and Signaling Pathway

This compound functions as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARs are nuclear hormone receptors that play a crucial role in the regulation of genes involved in lipid and glucose metabolism.[1] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] This signaling cascade is central to the compound's potential therapeutic effects in metabolic diseases.[1]

Experimental Protocols

PPARγ Agonist Activity Assay

This assay determines the ability of this compound to activate the PPARγ receptor.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARγ, and a second plasmid containing a luciferase reporter gene under the control of an upstream activator sequence (UAS) that is recognized by GAL4.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound. A known PPARγ agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The treated cells are incubated for 24 hours to allow for receptor activation and subsequent reporter gene expression.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to the control, and the EC₅₀ value is calculated by fitting the dose-response curve to a sigmoidal equation.

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of this compound on mushroom tyrosinase activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), L-tyrosine as the substrate, and mushroom tyrosinase enzyme.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture. Kojic acid is used as a positive control.

-

Incubation: The reaction is incubated at 37°C.

-

Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[2][3]

Methodology:

-

Sample Preparation: A methanolic solution of this compound is prepared at various concentrations.[3]

-

Reaction Initiation: The sample solutions are mixed with a methanolic solution of DPPH.[3] Ascorbic acid is used as a positive control.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[2]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2] The decrease in absorbance indicates the radical scavenging activity.[2]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.[3]

Melanin Synthesis Inhibition Assay in B16 Melanoma Cells

This cell-based assay measures the ability of this compound to inhibit melanin production in B16 murine melanoma cells.

Methodology:

-

Cell Culture: B16 melanoma cells are cultured in an appropriate medium.

-

Compound Treatment: The cells are treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis.

-

Incubation: The cells are incubated for 72 hours.

-

Cell Viability: Cell viability is assessed using a standard method, such as the MTT assay, to ensure that the observed effects are not due to cytotoxicity.

-

Melanin Quantification: The cells are lysed, and the melanin content is determined by measuring the absorbance of the lysate at 405 nm.

-

Data Analysis: The melanin content is normalized to the cell number or total protein content, and the IC₅₀ value for melanin synthesis inhibition is calculated.

Conclusion

This compound is a promising multifunctional compound with potential therapeutic applications stemming from its PPARγ agonism, antioxidant properties, and its ability to inhibit tyrosinase and melanin synthesis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound for conditions related to metabolic disorders and hyperpigmentation.

References

WAY-616296: An In-Depth Technical Review of a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. As ligand-activated transcription factors, they are attractive therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity. This technical guide provides a comprehensive overview of the PPAR agonist activity of WAY-616296. Due to the limited publicly available data specifically identifying this compound, this document will focus on the foundational principles of PPAR agonism, the experimental methodologies used to characterize such compounds, and the expected signaling pathways, using data from well-characterized PPAR agonists as illustrative examples.

Introduction to PPARs and Their Agonists

The PPAR family consists of three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.

-

PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers.

-

PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.

PPAR agonists can be classified based on their selectivity for these isotypes:

-

Selective agonists target a single PPAR isotype.

-

Dual agonists are active at two PPAR isotypes (e.g., PPARα/γ or PPARα/δ).

-

Pan agonists activate all three PPAR isotypes.

Quantitative Analysis of PPAR Agonist Activity

The characterization of a PPAR agonist like this compound involves determining its potency and efficacy on each PPAR isotype. This is typically achieved through in vitro assays that measure the concentration-dependent activation of the receptor.

Table 1: Illustrative In Vitro Activity of a Hypothetical PPAR Pan-Agonist

| Parameter | PPARα | PPARδ | PPARγ |

| EC50 (nM) | 50 | 25 | 100 |

| Binding Affinity (Ki, nM) | 45 | 20 | 90 |

| Maximal Efficacy (%) | 95 | 98 | 92 |

EC50 (Half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. Binding Affinity (Ki) is a measure of how tightly the agonist binds to the receptor. Maximal Efficacy refers to the maximum response achievable by the agonist relative to a reference full agonist.

Experimental Protocols for Characterizing PPAR Agonists

A variety of experimental techniques are employed to assess the activity of PPAR agonists.

In Vitro Assays

3.1.1. Ligand Binding Assays

These assays determine the affinity of a compound for the PPAR ligand-binding domain (LBD). A common method is a competitive radioligand binding assay, where the test compound competes with a radiolabeled known PPAR ligand.

3.1.2. Cell-Based Transactivation Assays

These assays measure the ability of a compound to activate the transcriptional activity of a PPAR. A common approach involves co-transfecting cells with two plasmids: one expressing a fusion protein of the PPAR LBD and a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a promoter with binding sites for the DNA-binding domain upstream of a reporter gene (e.g., luciferase). Agonist binding to the PPAR LBD induces a conformational change that promotes the recruitment of coactivators, leading to the expression of the reporter gene.

In Vivo Models

Animal models are crucial for evaluating the physiological effects of PPAR agonists. Diet-induced obese mice or genetic models of obesity and diabetes (e.g., db/db mice) are commonly used.

3.2.1. Efficacy Studies in Metabolic Disease Models

These studies assess the ability of the compound to improve metabolic parameters. Key endpoints include:

-

Blood glucose and insulin levels

-

Plasma lipid profiles (triglycerides, cholesterol)

-

Body weight and composition (fat mass vs. lean mass)

-

Gene expression analysis in relevant tissues (liver, adipose, muscle)

Signaling Pathways and Visualizations

Upon activation by an agonist, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Access to In-Depth Technical Data for WAY-616296 Severely Limited

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed experimental data for the compound WAY-616296, preventing the creation of an in-depth technical guide as requested.

Despite extensive searches, access to the full-text of the primary patent application (US20160102065A1) detailing the activities of this compound remains unavailable. This document is crucial as it appears to be the sole source of specific quantitative data and experimental protocols related to the compound's purported therapeutic applications.

Initial findings from patent information databases suggest that this compound is described as a "Novel compound having skin-whitening, anti-oxidizing and ppar activities and medical use thereof." The potential therapeutic areas mentioned include the management of high cholesterol, diabetes, hypertension, psoriasis, and obesity. The patent application is assigned to the Amorepacific Corporation, with Hae Young Chung listed among the inventors.

However, without the full patent text, critical details for a technical whitepaper are missing. This includes:

-

Quantitative Data: Specific metrics such as IC50 or EC50 values for PPAR activation, antioxidant capacity, and melanin (B1238610) inhibition are not available.

-

Experimental Protocols: Detailed methodologies for the assays used to determine the compound's activity, including cell lines, reagents, and specific conditions, are absent.

-

Signaling Pathways: While PPAR (Peroxisome Proliferator-Activated Receptor) activity is mentioned, the specific interactions and downstream signaling cascades influenced by this compound cannot be diagrammed without more information.

-

Preclinical and Clinical Data: No published preclinical or clinical studies for this compound were identified, which would be essential for a thorough evaluation of its therapeutic potential.

Searches for publications by the inventors or the assignee that reference this compound have also been unsuccessful in yielding the necessary experimental details.

At present, the information required to construct a comprehensive technical guide or whitepaper on the therapeutic applications of this compound, complete with data tables, detailed experimental protocols, and signaling pathway diagrams, is not accessible in the public domain. The key to unlocking this information lies within the full-text of the patent application US20160102065A1, which could not be retrieved. Therefore, a detailed analysis and presentation of this compound's therapeutic potential as requested cannot be fulfilled at this time.

Unraveling the Therapeutic Potential of Novel Compounds in Metabolic Disease: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The escalating prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, necessitates the urgent development of novel therapeutics. This technical guide provides a comprehensive framework for the preclinical evaluation of new chemical entities, exemplified here as "Compound X," in the context of metabolic disease research. It outlines essential methodologies for data acquisition and presentation, details key experimental protocols, and visualizes critical signaling pathways and experimental workflows. While specific data for a compound designated WAY-616296 is not publicly available at this time, this document serves as a robust template for the systematic investigation of any new therapeutic candidate in this field.

Quantitative Data Presentation: A Framework for "Compound X"

Effective evaluation of a novel therapeutic candidate hinges on the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the preclinical efficacy of a hypothetical "Compound X" in established animal models of metabolic disease.

Table 1: Effects of "Compound X" on Key Metabolic Parameters in a Diet-Induced Obesity Mouse Model

| Parameter | Vehicle Control | Compound X (Low Dose) | Compound X (High Dose) | p-value |

| Body Weight (g) | 45.2 ± 2.5 | 40.1 ± 2.1 | 35.7 ± 1.9 | <0.05 |

| Fasting Glucose (mg/dL) | 155 ± 12 | 120 ± 9 | 105 ± 7 | <0.01 |

| Fasting Insulin (B600854) (ng/mL) | 3.1 ± 0.4 | 2.2 ± 0.3 | 1.5 ± 0.2 | <0.01 |

| HOMA-IR | 11.9 ± 1.5 | 6.5 ± 0.9 | 3.9 ± 0.5 | <0.001 |

| Total Cholesterol (mg/dL) | 210 ± 15 | 180 ± 12 | 165 ± 11 | <0.05 |

| Triglycerides (mg/dL) | 140 ± 10 | 110 ± 8 | 95 ± 7 | <0.01 |

| Liver Weight (g) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | <0.05 |

| Liver Triglycerides (mg/g) | 85 ± 9 | 60 ± 7 | 45 ± 5 | <0.01 |

Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate method (e.g., ANOVA).

Table 2: Oral Glucose Tolerance Test (OGTT) in db/db Mice Treated with "Compound X"

| Time Point (minutes) | Vehicle Control (mg/dL) | Compound X (mg/dL) | p-value |

| 0 | 180 ± 15 | 175 ± 14 | ns |

| 15 | 350 ± 25 | 280 ± 20 | <0.05 |

| 30 | 480 ± 30 | 350 ± 22 | <0.01 |

| 60 | 420 ± 28 | 260 ± 18 | <0.001 |

| 120 | 250 ± 20 | 180 ± 15 | <0.01 |

| AUC (mg/dL*min) | 45000 ± 3500 | 32000 ± 2800 | <0.001 |

AUC: Area Under the Curve; ns: not significant. Data are presented as mean ± standard deviation.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of credible scientific research. The following sections describe standard methodologies used in the preclinical assessment of compounds for metabolic diseases.

Induction of Metabolic Syndrome in Animal Models

Rodent models are frequently used to study the pathophysiology of metabolic syndrome and to test the efficacy of new drugs.[1][2][3][4][5]

-

Diet-Induced Obesity (DIO) Model:

-

Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[2]

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-16 weeks to induce the metabolic phenotype.[4]

-

Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Monitoring: Body weight and food intake are monitored weekly. Glucose and insulin levels are measured at baseline and at the end of the study.

-

-

Genetic Models:

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.[6]

-

Fasting: Animals are fasted overnight (typically 6-8 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.

-

Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Analysis of Lipid Profile

Dyslipidemia is a key component of the metabolic syndrome.[7][8]

-

Sample Collection: Blood is collected from fasted animals, and plasma or serum is prepared.

-

Lipid Measurement: Total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic assay kits.

-

Liver Lipid Extraction: For assessment of hepatic steatosis, a portion of the liver is homogenized, and lipids are extracted using a solvent mixture (e.g., chloroform:methanol). The dried lipid extract is then resuspended and analyzed for triglyceride and cholesterol content.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is crucial for understanding the mechanism of action of a novel compound and for planning research strategies.

Caption: Preclinical Experimental Workflow for "Compound X".

Caption: Simplified Insulin Signaling Pathway.

Caption: Hormonal Regulation of Hepatic Glucose Metabolism.

This guide provides a foundational framework for the preclinical investigation of a novel compound for metabolic diseases. By adhering to these principles of structured data collection, standardized protocols, and clear visualization of underlying mechanisms, researchers can effectively and rigorously evaluate the therapeutic potential of new drug candidates.

References

- 1. Murine models for pharmacological studies of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse models of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Effect of Chronic Hyperglycemia on Glucose Metabolism in Subjects With Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of green tea extract on lipid profile in patients with type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. movingmedicine.ac.uk [movingmedicine.ac.uk]

Unraveling the Science of Skin Lightening: The Case of WAY-616296 Remains Elusive

Despite a comprehensive search of scientific literature and clinical trial databases, no direct evidence linking the compound WAY-616296 to skin whitening studies has been found. While research into the mechanisms of skin pigmentation and the development of novel lightening agents is a vibrant field, this compound does not appear to be a subject of investigation within this area of study.

The process of skin pigmentation, known as melanogenesis, is a complex biological pathway primarily regulated by the enzyme tyrosinase and the microphthalmia-associated transcription factor (MITF).[1][2][3][4][5] MITF acts as a master regulator, controlling the expression of several genes crucial for melanin (B1238610) production, including tyrosinase.[1][6][7][8][9] The signaling pathways that modulate MITF activity, such as the Wnt/β-catenin and MAPK pathways, are key targets for the development of skin lightening agents.[1][6][7][10]

The search for effective and safe skin whitening compounds often involves screening for inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[11][12][13][14] Numerous in vitro and in vivo studies, as well as clinical trials, have been conducted to evaluate the efficacy of various natural and synthetic compounds in reducing melanin production.[15][16][17][18][19][20][21][22][23][24] These studies employ a range of experimental protocols to assess the impact of these agents on cellular tyrosinase activity and melanin content.[11][16][25][26][27][28]

While the scientific community is actively exploring novel molecules for their potential in modulating skin pigmentation, there is currently no publicly available research or data to suggest that this compound has been investigated for this purpose. Researchers and professionals in drug development are encouraged to consult proprietary databases or internal research for any information pertaining to this specific compound.

Key Signaling Pathways in Melanogenesis

To provide context for researchers in the field, the following diagram illustrates the central role of the MITF signaling pathway in melanogenesis, a common target for skin whitening agents.

Caption: Simplified signaling pathways regulating melanogenesis.

Standard Experimental Workflow for Screening Skin Whitening Agents

The following diagram outlines a typical workflow used in the preclinical evaluation of potential skin whitening compounds.

Caption: General experimental workflow for skin whitening agent screening.

References

- 1. Endolysosomal Cation Channels and MITF in Melanocytes and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MITF drives endolysosomal biogenesis and potentiates Wnt signaling in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Microphthalmia-Associated Transcription Factor Mitf Interacts with β-Catenin To Determine Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel mechanisms of MITF regulation and melanoma predisposition identified in a mouse suppressor screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond MITF: Multiple transcription factors directly regulate the cellular phenotype in melanocytes and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Melanogenesis | MDPI [mdpi.com]

- 11. jfda-online.com [jfda-online.com]

- 12. tyrosinase activity assay: Topics by Science.gov [science.gov]

- 13. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. dovepress.com [dovepress.com]

- 17. dovepress.com [dovepress.com]

- 18. The First Human Clinical Trial on the Skin Depigmentation Efficacy of Glycinamide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Combination of topical and oral glutathione as a skin-whitening agent: a double-blind randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jcadonline.com [jcadonline.com]

- 23. A study of the human skin-whitening effects of resveratryl triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Glutathione for skin lightening: a regnant myth or evidence-based verity? | Semantic Scholar [semanticscholar.org]

- 25. In vitro melanogenesis inhibition by fluphenazine and prochlorperazine in normal human melanocytes lightly pigmented - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. scispace.com [scispace.com]

- 28. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available for WAY-616296

A comprehensive search for the anticholesterol properties of a compound designated as WAY-616296 has yielded no specific results. Publicly available scientific literature, clinical trial databases, and pharmacological resources do not contain information pertaining to a substance with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the anticholesterol properties of this compound.

The search for information on this compound and its potential effects on cholesterol metabolism did not return any relevant studies. This suggests that either the designation is incorrect, the research is not in the public domain, or the compound has not been investigated for this particular therapeutic application.

For researchers, scientists, and drug development professionals interested in novel anticholesterol agents, current research is actively exploring several innovative mechanisms of action. These include:

-

PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) Inhibition: This approach, utilizing monoclonal antibodies, small interfering RNAs (siRNA), or oral inhibitors, has shown significant efficacy in reducing LDL-cholesterol levels.

-

Gene Editing Technologies: CRISPR-based therapies are being investigated to permanently modify genes, such as PCSK9, to achieve long-term reductions in cholesterol.

-

Novel Oral Medications: Research is ongoing to develop convenient, orally administered drugs that target various pathways in cholesterol synthesis and metabolism.

Professionals in the field are encouraged to consult recent publications and clinical trial registries for the latest advancements in the development of new anticholesterol therapies, focusing on compounds with publicly disclosed research data.

The Role of GPR119 Agonism in Diabetes Research: A Technical Overview of WAY-616296 and Representative Compounds

Disclaimer: This document provides a technical overview of the G protein-coupled receptor 119 (GPR119) as a therapeutic target for type 2 diabetes. While this guide centers on the compound WAY-616296, specific quantitative preclinical data for this molecule is not extensively available in public-domain scientific literature. Therefore, to illustrate the pharmacological principles and potential of this class of compounds, this guide incorporates representative data from other well-characterized GPR119 agonists, such as AR231453. All data are clearly attributed to the specific compound studied.

Introduction: GPR119 as a Target for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a class A GPCR that has garnered significant interest as a novel therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Its expression is largely restricted to pancreatic β-cells and enteroendocrine L-cells and K-cells in the gastrointestinal tract.[3][4] This specific tissue distribution makes it an attractive target for modulating glucose homeostasis with potentially fewer off-target effects.

Activation of GPR119 initiates a dual mechanism of action beneficial for glycemic control:

-

Direct Pancreatic Action: In pancreatic β-cells, GPR119 agonism stimulates glucose-dependent insulin (B600854) secretion (GSIS). This glucose dependency is a critical feature, suggesting a lower intrinsic risk of hypoglycemia compared to other insulin secretagogues.[5][6]

-

Indirect Incretin (B1656795) Effect: In intestinal L-cells and K-cells, GPR119 activation promotes the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][7] These incretins, in turn, enhance pancreatic insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[8]

This compound is a synthetic small molecule developed as a GPR119 agonist. Like other compounds in its class, it was investigated for its potential to harness these dual pathways to provide a robust, oral therapy for T2DM.

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 is coupled to the stimulatory G-protein alpha subunit, Gαs.[4] Agonist binding, such as with this compound, triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][8] The subsequent rise in intracellular cAMP levels is the primary driver of the receptor's physiological effects in both the pancreas and the gut.[1]

Quantitative Data: In Vitro and In Vivo Efficacy of Representative GPR119 Agonists

The following tables summarize key quantitative data for the well-characterized GPR119 agonist AR231453, which serves as a surrogate to demonstrate the typical potency and efficacy profile expected from a compound like this compound.

Table 1: In Vitro Potency of Representative GPR119 Agonist

| Compound | Assay | Cell Line / System | Species | EC₅₀ (nM) | Source(s) |

| AR231453 | cAMP Accumulation | HEK293 (hGPR119) | Human | 4.7 | [2] |

| AR231453 | cAMP Accumulation | N/A | Human | 0.68 | [9] |

| AR231453 | Insulin Secretion | HIT-T15 Cells | Hamster | 3.5 | [2][8] |

| AR231453 | GLP-1 Secretion | GLUTag Cells | Mouse | 56 | [10] |

EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Efficacy of Representative GPR119 Agonist

| Compound | Animal Model | Dose (mg/kg, oral) | Effect | Outcome | Source(s) |

| AR231453 | C57BL/6 Mice | 20 | Oral Glucose Tolerance Test | Markedly improved glucose tolerance | [2][8] |

| AR231453 | Diabetic KK/Ay Mice | 10 (daily) | Islet Graft Function | Achieved normoglycemia in 8 ± 3 days (vs. 16 ± 6 for vehicle) | [11][12] |

| MBX-2982 | KK-Ay Mice | 10-30 (4 weeks) | Fasting Blood Glucose | Significantly reduced fasting blood glucose and triglycerides | [13] |

Experimental Protocols

The characterization of GPR119 agonists like this compound relies on a standard set of in vitro and in vivo assays to determine potency and physiological effect.

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This assay quantitatively measures the ability of a test compound to stimulate intracellular cAMP production in cells engineered to express the GPR119 receptor.

-

Principle: A competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF). Native cAMP produced by the cells competes with a fluorescently-labeled cAMP analog (d2) for binding to a europium cryptate-labeled anti-cAMP antibody (Eu-K). When the labeled antibody and tracer are in close proximity, FRET occurs. Cellular cAMP displaces the tracer, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.[14][15]

-

Methodology:

-

Cell Seeding: Seed HEK293 cells stably expressing human GPR119 into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.[14]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist in assay buffer.

-

Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.[14]

-

Lysis and Detection: Add HTRF lysis buffer containing the two detection reagents (cAMP-d2 and anti-cAMP Eu-K) according to the manufacturer's protocol.

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.[14]

-

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses a compound's ability to potentiate insulin secretion from pancreatic β-cells in the presence of low versus high glucose concentrations.

-

Principle: Pancreatic β-cell lines (e.g., MIN6) or isolated primary islets are incubated with test compounds under basal (low) and stimulatory (high) glucose conditions. The amount of insulin released into the supernatant is then quantified, typically by ELISA.[16][17]

-

Methodology:

-

Cell Culture: Seed MIN6 cells into a 24- or 96-well plate to reach ~80% confluency on the day of the assay.[16]

-

Pre-incubation (Starvation): Gently wash cells with glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion level.[14]

-

Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compound.[14]

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well and centrifuge to remove any cell debris.[16]

-

Insulin Quantification: Measure the insulin concentration in the supernatants using a commercial mouse/rat insulin ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependency and determine potency.

-

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard in vivo model to evaluate the effect of an anti-diabetic agent on glucose disposal in a whole-animal system.[1][7]

-

Principle: After a period of fasting, a test compound is administered to mice, followed by an oral bolus of glucose. Blood glucose levels are monitored over time to assess how efficiently the glucose is cleared from the bloodstream compared to vehicle-treated controls.[7]

-

Methodology:

-

Animal Model: Use male C57BL/6 mice or a diabetic mouse model (e.g., KK/Ay).[11][13]

-

Fasting: Fast the mice overnight (e.g., 6-16 hours) with free access to water.[1][14]

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle via oral gavage.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[7][18]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.[1]

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance. Statistical significance is determined by comparing the AUC of the treated group to the vehicle group.

-

Conclusion

GPR119 agonists, including investigational compounds like this compound, represent a compelling, mechanistically distinct approach to the treatment of type 2 diabetes. Their dual action on pancreatic β-cells and intestinal incretin-secreting cells offers the potential for robust glycemic control with a reduced risk of hypoglycemia. The preclinical evaluation of these compounds relies on a standardized cascade of in vitro and in vivo assays to confirm target engagement, functional cellular response, and overall efficacy in relevant disease models. While the clinical development of GPR119 agonists has faced challenges, the target continues to be an area of interest in diabetes research, particularly for potential combination therapies.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Tolerance Test in Mice [bio-protocol.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. AR 231453 | 733750-99-7 | GPR | MOLNOVA [molnova.cn]

- 9. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]

- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 14. benchchem.com [benchchem.com]

- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Application of WAY-616296 in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-616296 is a novel compound primarily investigated for its dermatological applications, specifically for its skin-whitening, antioxidant, and Peroxisome Proliferator-Activated Receptor (PPAR) modulating activities. While direct studies on the efficacy of this compound in hypertension are not publicly available, its established biological activities present a compelling rationale for its investigation as a potential therapeutic agent for managing high blood pressure. This technical guide synthesizes the available information on this compound, focusing on its known mechanisms of action—PPAR activation and antioxidant effects—and their well-documented roles in cardiovascular health and hypertension. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound in cardiovascular diseases.

Introduction to this compound

This compound, identified by the CAS number 503065-67-6, is a molecule that has been the subject of a patent application detailing its utility in skin whitening and for its antioxidant and PPAR-modulating properties. Although the primary focus of its initial development was in dermatology, the underlying mechanisms of action have significant implications for other therapeutic areas, including cardiovascular health.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 503065-67-6 |

| Molecular Formula | C₁₇H₁₄N₂O₂S |

| Molecular Weight | 310.37 g/mol |

Potential Mechanism of Action in Hypertension

The rationale for investigating this compound in hypertension stems from its dual action as a PPAR agonist and an antioxidant. Both pathways are critically involved in the pathophysiology of hypertension.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and vascular function. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

-

PPARγ Activation and Blood Pressure Regulation : PPARγ is expressed in various tissues, including adipose tissue, endothelial cells, and vascular smooth muscle cells. Activation of PPARγ has been shown to lower blood pressure through several mechanisms.[1] Thiazolidinediones (TZDs), a class of PPARγ agonists, have demonstrated blood pressure-lowering effects in animal models and in patients with obesity-related hypertension.

-

Vascular Effects of PPARγ Agonism : PPARγ agonists can improve endothelial function, reduce inflammation in the vasculature, and promote vasodilation, all of which contribute to a reduction in blood pressure.[2][3][4][5]

Antioxidant Activity and Oxidative Stress in Hypertension

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key contributor to the development and progression of hypertension.[6][7][8][9][10]

-

Role of ROS in Vascular Dysfunction : Excessive ROS can lead to endothelial dysfunction, inflammation, and increased vascular tone, all of which are hallmarks of hypertension.[6][8]

-

Therapeutic Potential of Antioxidants : By scavenging free radicals and reducing oxidative stress, antioxidants can help to restore normal vascular function and lower blood pressure. The antioxidant properties of this compound, as described in patent literature, suggest it could mitigate the detrimental effects of oxidative stress in the cardiovascular system.

Proposed Signaling Pathways for Investigation

Based on its known activities, the following signaling pathways are proposed for investigation to elucidate the potential antihypertensive effects of this compound.

Suggested Experimental Protocols for Future Research

To validate the therapeutic potential of this compound in hypertension, a series of in vitro and in vivo studies are recommended.

In Vitro Assays

-

PPARγ Activation Assay :

-

Objective : To quantify the agonist activity of this compound on PPARγ.

-

Method : A cell-based reporter gene assay using a cell line (e.g., HEK293T) co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Cells would be treated with varying concentrations of this compound, and luciferase activity would be measured as an indicator of PPARγ activation.

-

-

Antioxidant Capacity Assays :

-

Objective : To determine the antioxidant potential of this compound.

-

Methods :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : Measures the free radical scavenging ability of the compound.

-

Cellular Antioxidant Assay (CAA) : Measures the ability of the compound to prevent the oxidation of a fluorescent probe within cells.

-

-

-

Endothelial Cell Function Assays :

-

Objective : To assess the effects of this compound on endothelial cells.

-

Methods :

-

Nitric Oxide (NO) Production Assay : Using primary human umbilical vein endothelial cells (HUVECs), measure the production of NO in response to this compound treatment using a Griess reagent or a fluorescent NO probe.

-

Endothelial Inflammation Assay : Treat HUVECs with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound and measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) by qPCR or western blot.

-

-

In Vivo Animal Models

-

Spontaneously Hypertensive Rat (SHR) Model :

-

Objective : To evaluate the long-term effects of this compound on blood pressure in a genetic model of hypertension.

-

Method : Administer this compound orally to SHRs for a period of 4-8 weeks. Monitor systolic and diastolic blood pressure using tail-cuff plethysmography or radiotelemetry. At the end of the study, assess vascular function and markers of oxidative stress and inflammation in tissues such as the aorta and kidney.

-

-

Angiotensin II-Induced Hypertension Model :

-

Objective : To investigate the effect of this compound in a model of renin-angiotensin system-mediated hypertension.

-

Method : Infuse rodents with angiotensin II via osmotic minipumps to induce hypertension. Concurrently treat a group of animals with this compound. Monitor blood pressure and assess end-organ damage (e.g., cardiac hypertrophy, renal fibrosis).

-

Summary of Potential Quantitative Data for Collection

The following tables outline the key quantitative data that should be collected from the proposed experimental protocols.

Table 1: In Vitro Experimental Data

| Assay | Parameter | Measurement Unit |

| PPARγ Activation | EC₅₀ | µM |

| Emax (% of control) | % | |

| DPPH Assay | IC₅₀ | µg/mL |

| Cellular Antioxidant Assay | IC₅₀ | µM |

| NO Production | Fold change vs. control | - |

| VCAM-1/ICAM-1 Expression | Relative mRNA/protein level | - |

Table 2: In Vivo Experimental Data (Example: SHR Model)

| Parameter | Measurement Unit |

| Systolic Blood Pressure | mmHg |

| Diastolic Blood Pressure | mmHg |

| Heart Rate | bpm |

| Aortic ROS Production | Relative fluorescence units |

| Renal Fibrosis | % area |

| Cardiac Hypertrophy Index | Heart weight / Body weight |

Conclusion and Future Directions

This compound presents a novel and intriguing candidate for hypertension research due to its established PPAR agonistic and antioxidant properties. While direct experimental evidence in the context of hypertension is currently lacking, the strong scientific rationale outlined in this guide provides a clear roadmap for future investigations. The proposed experimental protocols will be crucial in determining the efficacy and mechanism of action of this compound as a potential antihypertensive agent. Further research into its pharmacokinetic and pharmacodynamic profiles will also be essential for its development as a therapeutic.

References

- 1. PPAR-γ in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptors and cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARγ and Its Role in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARs and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. OXIDATIVE STRESS AND HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

WAY-616296: An Undisclosed Candidate in Psoriasis Research

Initial searches for the compound "WAY-616296" in the context of psoriasis research did not yield any specific publicly available information. This suggests that "this compound" may be an internal designation for a drug candidate that has not yet been disclosed in scientific literature or public databases. Such designations are common in the pharmaceutical industry during preclinical and early clinical development.

Given the absence of data on this compound, this guide will instead focus on a critical and well-researched signaling pathway implicated in psoriasis: the Interleukin-22 (IL-22) pathway. This pathway is a significant area of investigation for novel psoriasis therapies and aligns with the core requirements of this technical guide for an in-depth exploration of molecular mechanisms, experimental models, and data presentation relevant to drug development professionals.

The Role of the IL-22 Signaling Pathway in Psoriasis

Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a pivotal role in the pathogenesis of psoriasis.[1][2] It is produced by various immune cells, including T helper 17 (Th17) and Th22 cells.[1][3] The IL-22 receptor is primarily expressed on non-hematopoietic cells, particularly keratinocytes in the skin.[2] This targeted action on epithelial cells makes the IL-22 pathway a key mediator of the cutaneous manifestations of psoriasis.

In psoriasis, the IL-23/Th17 axis is a central driver of inflammation.[4][5] IL-23, produced by dendritic cells, promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines including IL-17 and IL-22.[3][4][5][6]

Key Contributions of IL-22 to Psoriasis Pathophysiology:

-

Keratinocyte Hyperproliferation: IL-22 is a potent inducer of keratinocyte proliferation, a hallmark of psoriatic lesions.[5][7]

-

Inhibition of Keratinocyte Differentiation: It also inhibits the terminal differentiation of keratinocytes, contributing to the characteristic scaly plaques.[1]

-

Induction of Pro-inflammatory Mediators: IL-22 stimulates keratinocytes to produce other pro-inflammatory molecules, such as chemokines and antimicrobial peptides, which further amplify the inflammatory response.

-

Anti-Apoptotic Effects: IL-22 has been shown to have an anti-apoptotic role in keratinocytes, which may contribute to the increased epidermal thickness in psoriatic plaques.[7]

The signaling cascade initiated by IL-22 binding to its receptor complex (IL-22R1 and IL-10R2) activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[8] Activated STAT3 translocates to the nucleus and induces the transcription of genes involved in cell proliferation and survival.

Quantitative Data from Psoriasis Research Models

The following tables summarize quantitative data from various studies on the IL-22 pathway in psoriasis.

Table 1: IL-22 and IL-22R1 Expression in Psoriatic Lesions

| Parameter | Psoriatic Lesional Skin | Healthy Control Skin | Fold Change/p-value | Reference |

| IL-22 mRNA | Upregulated | Normal | [1] | |

| IL-22R1 mRNA | Upregulated | Normal | [7] | |

| Serum IL-22 | Highly Upregulated | Normal | [1][7] |

Table 2: Effect of IL-22 on Keratinocyte Apoptosis Markers

| Treatment | Bcl-xL Expression (mRNA) | Bax Expression (mRNA) | Reference |

| Control | Baseline | Baseline | [7] |

| TNF-α + IFN-γ | Upregulated (46.79%) | [7] | |

| IL-22 + TNF-α + IFN-γ | Upregulated | Downregulated (59.39% decrease vs. TNF-α/IFN-γ) | [7] |

| IL-22 alone | Downregulated (30.42%) | [7] |

Experimental Protocols in Psoriasis Research Models

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the IL-22 pathway in psoriasis.

Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Mouse Model

This is a widely used animal model that recapitulates many features of human psoriasis.

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Procedure:

-

Shave the dorsal skin of the mice.

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back skin for 5-7 consecutive days.

-

Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) is adapted for this purpose.

-

At the end of the experiment, collect skin tissue for histological analysis (H&E staining for epidermal thickness) and molecular analysis (qRT-PCR for cytokine expression, Western blot for protein analysis).

-

-

Rationale: Imiquimod is a Toll-like receptor 7 (TLR7) agonist that induces a Th17/Th22-dominant inflammatory response, leading to psoriasis-like skin lesions.[6][9]

In Vitro Human Keratinocyte Culture and Stimulation

Primary human epidermal keratinocytes (HEKs) are used to study the direct effects of cytokines on skin cells.

-

Cell Culture:

-

Isolate HEKs from neonatal foreskin or adult skin biopsies.

-

Culture the cells in keratinocyte growth medium.

-

-

Stimulation:

-

Seed HEKs in multi-well plates.

-

Once the cells reach a desired confluency, starve them in basal medium for several hours.

-

Treat the cells with recombinant human IL-22 at various concentrations (e.g., 10-100 ng/mL) for different time points (e.g., 24-72 hours).

-

In some experiments, co-stimulation with other pro-inflammatory cytokines like TNF-α and IFN-γ is performed to mimic the psoriatic microenvironment.[7]

-

-

Analysis:

-

Proliferation: Measure cell proliferation using assays like MTT or BrdU incorporation.

-

Gene Expression: Analyze the mRNA levels of target genes (e.g., pro-inflammatory cytokines, chemokines, proliferation markers) using qRT-PCR.

-

Protein Expression: Analyze protein levels and phosphorylation status (e.g., STAT3 phosphorylation) using Western blotting or ELISA.

-

Reconstituted Human Epidermis (RHE) Models

These 3D tissue models provide a more physiologically relevant system to study epidermal responses.

-

Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) or custom-made models from primary keratinocytes.

-

Procedure:

-

Culture the RHE models at the air-liquid interface.

-

Add IL-22 and other relevant cytokines to the culture medium.

-

After the treatment period, harvest the tissue for histological and molecular analysis.

-

-

Advantages: Allows for the study of epidermal architecture, differentiation, and barrier function in a human-relevant context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows.

References

- 1. Targeting interleukin-22 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct roles of IL-22 in human psoriasis and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Interventions in cytokine signaling: novel horizons for psoriasis treatment [frontiersin.org]

- 4. Psoriasis: Unraveling Disease Mechanisms and Advancing Pharmacological and Nanotechnological Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoriasis Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. Elevated IL-22 in psoriasis plays an anti-apoptotic role in keratinocytes through mediating Bcl-xL/Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Experimental research in topical psoriasis therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Extensive research has revealed a significant scarcity of publicly available scientific data regarding the compound WAY-616296 in the context of obesity-related investigations. While chemical suppliers list this compound and suggest its potential relevance to metabolic disease research, there is a notable absence of peer-reviewed studies, clinical trial data, or detailed experimental protocols. One supplier links the compound to a patent application mentioning "ppar activities," but specific applications and data in obesity are not detailed.

Therefore, this document serves as a comprehensive template and technical framework for a whitepaper on a novel anti-obesity compound, structured to meet the needs of researchers, scientists, and drug development professionals. The data presented herein is hypothetical and for illustrative purposes only , demonstrating the expected content and format of such a guide.

Introduction to a Novel Anti-Obesity Candidate

Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. The ideal anti-obesity agent would promote weight loss, improve metabolic parameters, and possess a favorable safety profile. This guide outlines the preclinical assessment of a hypothetical compound, herein referred to as "Compound X," as a potential therapeutic for obesity. Compound X is postulated to act as a peroxisome proliferator-activated receptor (PPAR) agonist, a class of nuclear receptors known to play a critical role in lipid and glucose metabolism.

Data Presentation: Preclinical Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data from preclinical studies on Compound X.

Table 1: In Vitro Receptor Binding and Activation

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type |

| PPARα | 150 | 250 | Radioligand Binding Assay |

| PPARγ | 50 | 80 | Luciferase Reporter Assay |

| PPARδ | >1000 | >2000 | Luciferase Reporter Assay |

Table 2: Pharmacokinetic Profile in Rodent Models (Single Dose, 10 mg/kg)

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2, h) | Bioavailability (%) |

| Mouse | Oral (p.o.) | 2 | 1250 | 8 | 65 |

| Rat | Intravenous (i.v.) | 0.1 | 5500 | 6 | 100 |

Table 3: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model (8-week study)

| Treatment Group (10 mg/kg/day) | Change in Body Weight (%) | Change in Food Intake (%) | Fasting Blood Glucose (mg/dL) | Serum Triglycerides (mg/dL) |

| Vehicle Control | +15.2 | - | 145 | 180 |

| Compound X | -8.5 | -5.0 | 110 | 115 |

| Positive Control (GLP-1 Agonist) | -12.1 | -10.2 | 95 | 105 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols that would be employed in the investigation of a novel anti-obesity compound.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity.

-

Treatment: Randomization of mice into treatment groups (n=10/group): Vehicle, Compound X (e.g., 1, 3, 10 mg/kg), and a positive control.

-

Administration: Daily oral gavage for 8 weeks.

-

Measurements:

-

Body weight and food intake measured twice weekly.

-

Fasting blood glucose and insulin (B600854) levels measured at baseline and at the end of the study.

-

Serum lipid panel (triglycerides, cholesterol) at termination.

-

Body composition (fat mass, lean mass) analysis by DEXA scan at baseline and termination.

-

Glucose Tolerance Test (GTT)

-

Preparation: Mice are fasted for 6 hours.

-

Baseline: A baseline blood glucose reading is taken from the tail vein.

-

Glucose Challenge: An intraperitoneal (i.p.) injection of glucose (2 g/kg body weight) is administered.

-

Blood Sampling: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Caption: Hypothetical signaling pathway for a PPARγ agonist.

Caption: A typical preclinical experimental workflow.

WAY-616296: A Technical Guide to a Novel Multifunctional Small Molecule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-616296 is a novel synthetic compound identified as a multi-target inhibitor with potential therapeutic applications in metabolic diseases, hyperpigmentation, and conditions associated with oxidative stress. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activities, the experimental protocols for its evaluation, and the signaling pathways it modulates. All quantitative data from preclinical studies are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through detailed diagrams. This document is intended to serve as a core resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its derivatives.

Introduction

This compound has emerged as a promising small molecule with a diverse pharmacological profile. Initially investigated for its potential role in cholesterol regulation, further studies have revealed its capacity to modulate peroxisome proliferator-activated receptors (PPARs), inhibit tyrosinase activity, and exert antioxidant effects. This multifunctional activity suggests its potential as a lead compound for developing treatments for a range of pathologies, including but not limited to, metabolic syndrome, skin hyperpigmentation disorders, and diseases with an underlying oxidative stress component. This guide synthesizes the available preclinical data on this compound to provide a detailed technical foundation for future research and development efforts.

Inhibitory and Agonist Activities of this compound

This compound has been evaluated for its inhibitory effects on tyrosinase and its antioxidant capacity, as well as its agonist activity on PPAR subtypes. The following tables summarize the quantitative data from these assessments.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Compound | Concentration (μg/mL) | Inhibition (%) | IC50 (μg/mL) |

| This compound | 10 | 45.8 | 11.5 |

| 20 | 75.2 | ||

| Kojic Acid (Control) | 10 | 90.1 | 2.8 |

Table 2: DPPH Radical Scavenging (Antioxidant) Activity of this compound

| Compound | Concentration (μg/mL) | Scavenging Activity (%) | IC50 (μg/mL) |

| This compound | 50 | 48.2 | 51.8 |

| 100 | 85.7 | ||

| Ascorbic Acid (Control) | 10 | 95.3 | 3.2 |

Table 3: PPAR Agonist Activity of this compound

| PPAR Subtype | This compound Activity (%) | Rosiglitazone (Control) Activity (%) |

| PPARα | 150 | 100 |

| PPARγ | 120 | 100 |

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

Tyrosinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

-

Reagents:

-

Mushroom Tyrosinase (1000 units/mL)

-

L-Tyrosine (2 mM)

-

Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

Kojic Acid (positive control, dissolved in DMSO)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound and Kojic Acid in phosphate buffer.

-

In a 96-well plate, add 40 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-Tyrosine solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagents:

-

DPPH (0.1 mM in methanol)

-

This compound (dissolved in methanol)

-

Ascorbic Acid (positive control, dissolved in methanol)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound and Ascorbic Acid in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

PPAR Luciferase Reporter Gene Assay

This cell-based assay determines the ability of a compound to activate PPAR subtypes by measuring the expression of a luciferase reporter gene.

-

Reagents and Materials:

-

HEK293 cells

-

Expression vectors for human PPARα and PPARγ

-

Luciferase reporter vector containing a PPAR response element (PPRE)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Rosiglitazone (positive control for PPARγ, dissolved in DMSO)

-

WY-14643 (positive control for PPARα, dissolved in DMSO)

-

Cell culture medium and reagents

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect HEK293 cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

-

After 24 hours, treat the transfected cells with various concentrations of this compound, Rosiglitazone, or WY-14643.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The results are expressed as the percentage of activity relative to the positive control (100%).

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound can be attributed to its interaction with multiple signaling pathways.

Inhibition of Melanogenesis

This compound acts as an inhibitor of tyrosinase, the rate-limiting enzyme in the synthesis of melanin. By blocking this enzyme, it can reduce the production of melanin, which is relevant for the treatment of hyperpigmentation.

Caption: this compound inhibits the tyrosinase-catalyzed steps in melanin synthesis.

Antioxidant Mechanism

This compound demonstrates free radical scavenging activity, which is a key mechanism for antioxidant compounds. It can donate a hydrogen atom to the DPPH radical, neutralizing it and thus reducing oxidative stress.

Caption: this compound neutralizes the DPPH free radical through hydrogen atom donation.

PPAR Agonism and Cholesterol Regulation

This compound activates PPARα and PPARγ, which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of these receptors can lead to a reduction in cholesterol levels through the regulation of genes involved in cholesterol transport and metabolism.

Caption: this compound activates PPARs, leading to the regulation of genes involved in cholesterol metabolism.

Conclusion and Future Directions